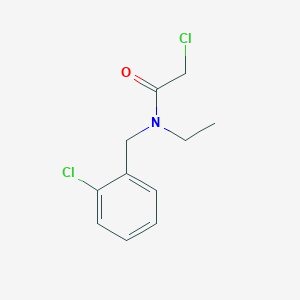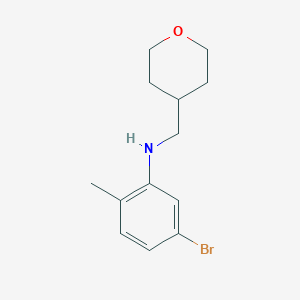
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol is an organic compound with the molecular formula C9H19NO2 It features a tetrahydro-2H-pyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to a propanol chain through a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol typically involves the following steps:
Formation of Tetrahydro-2H-pyran-4-ylmethylamine: This intermediate can be synthesized by reacting tetrahydro-2H-pyran-4-carboxaldehyde with an amine under reductive amination conditions.
Alkylation: The tetrahydro-2H-pyran-4-ylmethylamine is then reacted with 3-chloropropanol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propanal or 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propanone.
Reduction: Formation of 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets.
作用機序
The mechanism of action of 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran ring and the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-ol: Similar structure but with a hydroxyl group on the second carbon of the propanol chain.
4-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)butan-1-ol: Similar structure but with an extended carbon chain.
Uniqueness
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol is unique due to its specific combination of a tetrahydro-2H-pyran ring and a propanol chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds with potential biological activity.
特性
IUPAC Name |
3-(oxan-4-ylmethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-5-1-4-10-8-9-2-6-12-7-3-9/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCSTSINJWEXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7860760.png)




![2-Methyl-6-[(oxan-4-yl)methoxy]aniline](/img/structure/B7860800.png)


![3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B7860816.png)


![(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine](/img/structure/B7860844.png)


